molecular formula C15H27NO4 B12298703 4-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-methylbutanoic acid

4-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-methylbutanoic acid

Cat. No.: B12298703
M. Wt: 285.38 g/mol
InChI Key: UPMQHOIETOJPTR-UHFFFAOYSA-N
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Description

4-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-methylbutanoic acid is a chemical compound with a complex structure that includes a piperidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-methylbutanoic acid typically involves multiple steps, starting with the preparation of the piperidine ring and the introduction of the Boc protecting group. The general synthetic route can be summarized as follows:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the nitrogen atom in the piperidine ring. This is usually achieved by reacting the piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Attachment of the Butanoic Acid Moiety: The final step involves the introduction of the butanoic acid moiety to the piperidine ring. This can be achieved through various coupling reactions, such as esterification or amidation, depending on the specific synthetic route chosen.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-methylbutanoic acid has several scientific research applications, including:

    Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.

    Biology: In biological research, the compound can be used to study the effects of piperidine derivatives on biological systems.

    Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be removed under acidic conditions, revealing the active piperidine moiety. This moiety can then interact with various enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}benzoic acid: This compound has a similar piperidine ring and Boc protecting group but differs in the attached benzoic acid moiety.

    4-{1-[(Tert-butoxy)carbonyl]piperazin-1-yl}butanoic acid: This compound features a piperazine ring instead of a piperidine ring.

Properties

Molecular Formula

C15H27NO4

Molecular Weight

285.38 g/mol

IUPAC Name

2-methyl-4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]butanoic acid

InChI

InChI=1S/C15H27NO4/c1-11(13(17)18)5-6-12-7-9-16(10-8-12)14(19)20-15(2,3)4/h11-12H,5-10H2,1-4H3,(H,17,18)

InChI Key

UPMQHOIETOJPTR-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1CCN(CC1)C(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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